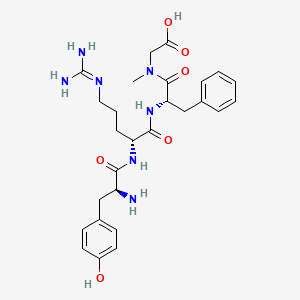
H-Tyr-D-Arg-Phe-Sar-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tyr-D-Arg-Phe-Sar-OH is a synthetic tetrapeptide composed of tyrosine, D-arginine, phenylalanine, and sarcosine. This compound is known for its potent opioid activity, primarily due to its high affinity for opioid receptors. It has been studied for its analgesic properties and potential therapeutic applications in pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Tyr-D-Arg-Phe-Sar-OH is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the following steps:
Attachment of the first amino acid: The synthesis begins with the attachment of tyrosine to a solid resin support.
Sequential addition of amino acids: D-arginine, phenylalanine, and sarcosine are sequentially added to the growing peptide chain using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-D-Arg-Phe-Sar-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s structure and activity.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of tyrosine residues.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Various reagents can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
H-Tyr-D-Arg-Phe-Sar-OH has several scientific research applications, including:
Pain Management: Due to its potent opioid activity, it is studied for its potential as an analgesic.
Opioid Receptor Studies: It is used to study the binding affinity and selectivity of opioid receptors.
Enzyme Inhibition: The compound has been investigated for its inhibitory effects on enkephalin-degrading enzymes.
Drug Development: It serves as a lead compound for developing new analgesic drugs with improved properties.
Mechanism of Action
H-Tyr-D-Arg-Phe-Sar-OH exerts its effects primarily through high affinity binding to opioid receptors, particularly the μ-opioid receptor. This binding inhibits the release of neurotransmitters involved in pain signaling, leading to analgesic effects. Additionally, the compound’s inhibitory effects on enkephalin-degrading enzymes contribute to its prolonged activity .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-OH: Another tetrapeptide with similar opioid activity but different pharmacokinetic properties.
H-Tyr-D-Ala-Phe-Gly-OH: A related compound with variations in receptor affinity and enzymatic stability.
Uniqueness
H-Tyr-D-Arg-Phe-Sar-OH is unique due to its high opioid receptor affinity and prolonged analgesic effects. Its structural modifications, such as the inclusion of sarcosine, enhance its stability and activity compared to similar compounds .
Properties
Molecular Formula |
C27H37N7O6 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C27H37N7O6/c1-34(16-23(36)37)26(40)22(15-17-6-3-2-4-7-17)33-25(39)21(8-5-13-31-27(29)30)32-24(38)20(28)14-18-9-11-19(35)12-10-18/h2-4,6-7,9-12,20-22,35H,5,8,13-16,28H2,1H3,(H,32,38)(H,33,39)(H,36,37)(H4,29,30,31)/t20-,21+,22-/m0/s1 |
InChI Key |
WASWOPUPHSYARB-BDTNDASRSA-N |
Isomeric SMILES |
CN(CC(=O)O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CN(CC(=O)O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


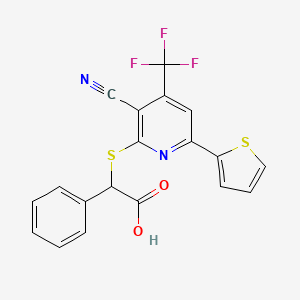
![2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
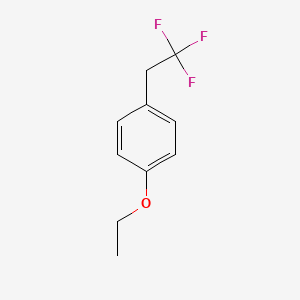
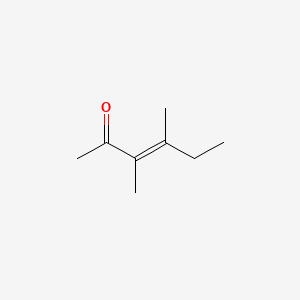
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
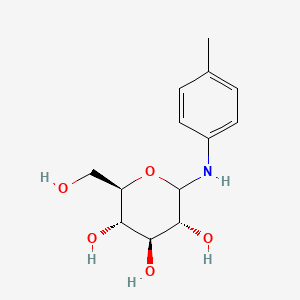
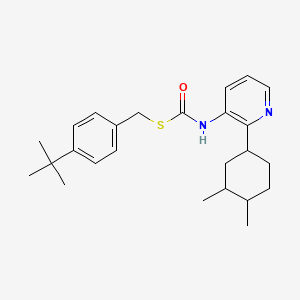
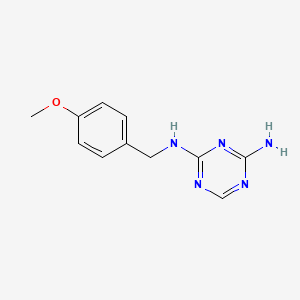
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
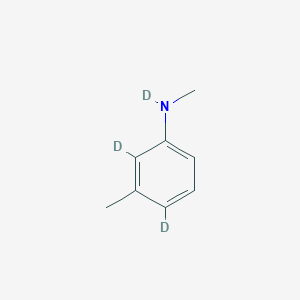
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
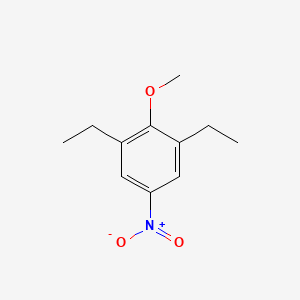
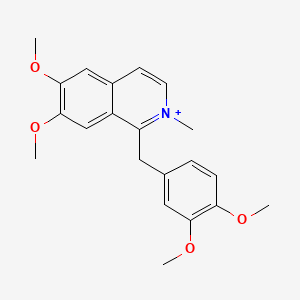
![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)
